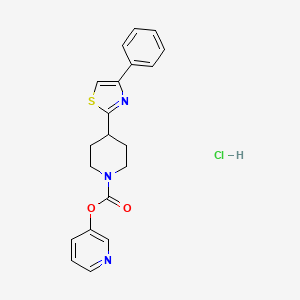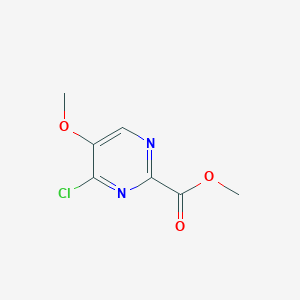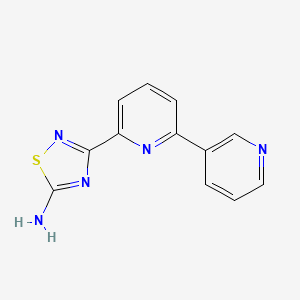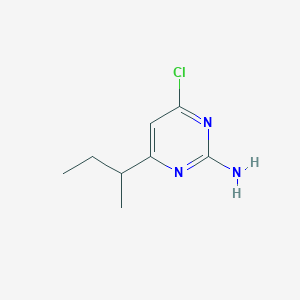![molecular formula C17H12N4 B13891600 Pyrazolo[1,5-a]pyrimidine, 3-phenyl-6-(4-pyridinyl)- CAS No. 216661-46-0](/img/structure/B13891600.png)
Pyrazolo[1,5-a]pyrimidine, 3-phenyl-6-(4-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is primarily known for its role as an inhibitor of adenosine monophosphate-activated protein kinase (AMPK) and bone morphogenetic protein (BMP) signaling pathways . This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer and metabolic disorders .
Méthodes De Préparation
The synthesis of 3-phenyl-6-pyridin-4-ylpyrazolo[1,5-a]pyrimidine involves several steps:
Preparation of Pyrrole Derived α,β-Alkynyl Ketones: This step involves the formation of pyrrole-derived α,β-alkynyl ketones.
Sonogashira Cross-Coupling: Different groups are introduced into the alkyne using Sonogashira cross-coupling.
Formation of Pyrazole: The reaction between α,β-alkynyls and hydrazine monohydrate leads to the formation of pyrazole.
Cyclization: Catalyzed by gold, the pyrazoles undergo cyclization by alkyne groups.
Final Cyclization: The final cyclization is achieved using sodium hydride (NaH).
Analyse Des Réactions Chimiques
3-phenyl-6-pyridin-4-ylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common reagents used in these reactions include hydrazine monohydrate, sodium hydride, and various catalysts like gold . The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .
Applications De Recherche Scientifique
3-phenyl-6-pyridin-4-ylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-phenyl-6-pyridin-4-ylpyrazolo[1,5-a]pyrimidine involves the inhibition of AMPK and BMP signaling pathways . It acts as a potent, selective, reversible, and ATP-competitive inhibitor of AMPK . By inhibiting AMPK, the compound affects various cellular processes, including energy metabolism and cell growth . Additionally, it inhibits BMP signals required for embryogenesis and promotes neural differentiation from human pluripotent stem cell lines .
Comparaison Avec Des Composés Similaires
3-phenyl-6-pyridin-4-ylpyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
5-methyl-3-phenyl-7-pyridin-4-ylpyrazolo[1,5-a]pyrimidine: This compound shares a similar structure but has a methyl group at the 5-position.
Pyrimidine-based drugs: Compounds like zidovudine, stavudine, and 5-fluorouracil also contain pyrimidine rings and have various therapeutic applications.
The uniqueness of 3-phenyl-6-pyridin-4-ylpyrazolo[1,5-a]pyrimidine lies in its dual inhibition of AMPK and BMP signaling pathways, making it a valuable tool in both research and potential therapeutic applications .
Propriétés
Numéro CAS |
216661-46-0 |
|---|---|
Formule moléculaire |
C17H12N4 |
Poids moléculaire |
272.30 g/mol |
Nom IUPAC |
3-phenyl-6-pyridin-4-ylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H12N4/c1-2-4-14(5-3-1)16-11-20-21-12-15(10-19-17(16)21)13-6-8-18-9-7-13/h1-12H |
Clé InChI |
ZEKRYTYWEKALJV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3N=CC(=CN3N=C2)C4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


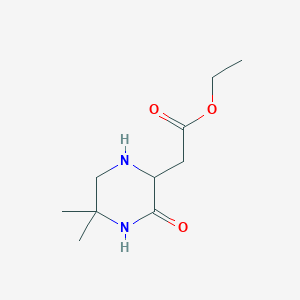
![2-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzoate](/img/structure/B13891530.png)
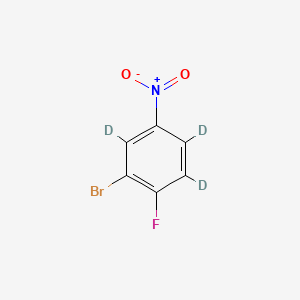

![2-[2-(aminomethyl)-5-chlorophenoxy]-N-ethylAcetamide](/img/structure/B13891567.png)
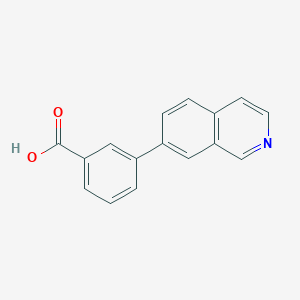

![2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[(2-methylaminoacetyl)amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(3H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B13891580.png)
![methyl (3S,6S,8Z,10aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,10,10a-hexahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate](/img/structure/B13891585.png)
![4-bromo-3-[4-(chloromethyl)-3-fluorobenzoyl]-N,N-dimethyl-1H-Indole-1-carboxamide](/img/structure/B13891588.png)
